molecular formula C12H16ClN3O2 B11780081 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one

Katalognummer: B11780081
Molekulargewicht: 269.73 g/mol
InChI-Schlüssel: ZQHOZMYKFWTAEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a chloromethyl group and a hydroxyl group, as well as a pyrrolidinone ring with an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring and introduce the chloromethyl and hydroxyl groups through selective substitution reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the substituted pyrimidine ring under controlled conditions. Specific reagents and catalysts, such as nickel or copper catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloromethyl group with an amine can produce an amine derivative .

Wissenschaftliche Forschungsanwendungen

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced inflammation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrrolidinone derivatives, such as:

Uniqueness

What sets 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

Molekularformel

C12H16ClN3O2

Molekulargewicht

269.73 g/mol

IUPAC-Name

2-(chloromethyl)-4-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H16ClN3O2/c1-7(2)16-6-8(3-12(16)18)9-4-11(17)15-10(5-13)14-9/h4,7-8H,3,5-6H2,1-2H3,(H,14,15,17)

InChI-Schlüssel

ZQHOZMYKFWTAEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CC(CC1=O)C2=CC(=O)NC(=N2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.